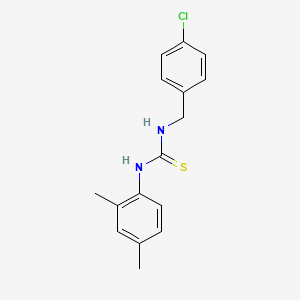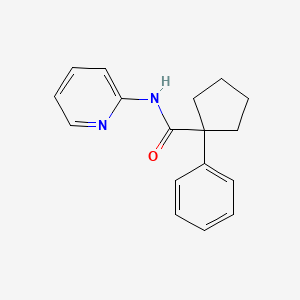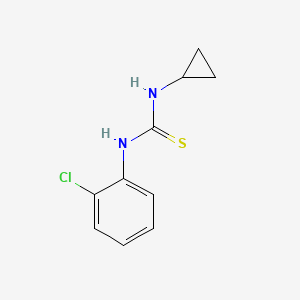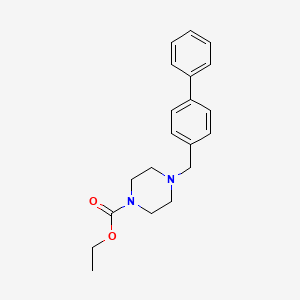
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Chlorpropham, is a synthetic compound that belongs to the family of thiourea herbicides. It is widely used as a pre-emergent herbicide to control the growth of weeds in crops such as potatoes, carrots, and onions. Chlorpropham is a white crystalline solid that is soluble in water and has a molecular weight of 290.81 g/mol.
Wirkmechanismus
Chlorpropham acts by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in the plant cell wall. This results in the disruption of cell division and growth, leading to the death of the plant.
Biochemical and Physiological Effects
Chlorpropham has been shown to have a range of biochemical and physiological effects on plants. It can induce oxidative stress, alter the expression of genes involved in plant growth and development, and affect the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpropham is a widely used herbicide in agriculture and has been extensively studied for its effects on plant growth and development. However, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. It is essential to handle Chlorpropham with care and follow the safety guidelines while working with it in the laboratory.
Zukünftige Richtungen
There are several areas of research that can be explored in the future related to Chlorpropham. Some of the possible future directions are:
1. Studying the molecular mechanisms of Chlorpropham-induced oxidative stress in plants.
2. Investigating the effects of Chlorpropham on the soil microbial community and its impact on soil health.
3. Developing new formulations of Chlorpropham with improved efficacy and reduced environmental impact.
4. Evaluating the potential of Chlorpropham as a tool for weed management in organic farming systems.
5. Investigating the effects of Chlorpropham on non-target organisms such as pollinators and beneficial insects.
Conclusion
Chlorpropham is a widely used herbicide that has been extensively studied for its effects on plant growth and development. It acts by inhibiting the activity of cellulose synthase, leading to the disruption of cell division and growth. Chlorpropham has several biochemical and physiological effects on plants and can induce oxidative stress, alter gene expression, and affect enzyme activity. While Chlorpropham has several advantages in agriculture, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. There are several areas of research that can be explored in the future related to Chlorpropham, including its molecular mechanisms, impact on soil health, and potential use in organic farming systems.
Synthesemethoden
Chlorpropham can be synthesized by the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline in the presence of sodium hydroxide and ammonium thiocyanate. The reaction yields Chlorpropham as a white crystalline solid with a purity of up to 98%.
Wissenschaftliche Forschungsanwendungen
Chlorpropham has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit the growth of various weeds by interfering with their cell division and DNA synthesis. Chlorpropham has also been used as a tool to study the physiological and biochemical processes in plants.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTONURKZJLUFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,4-dimethylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)





![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)